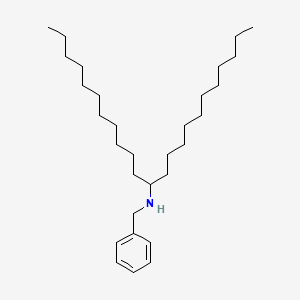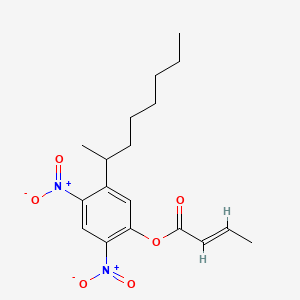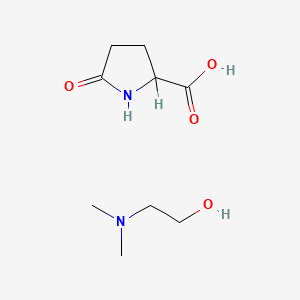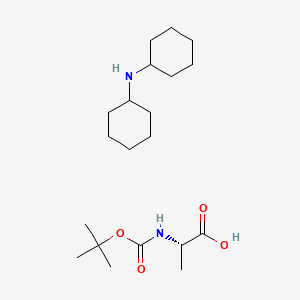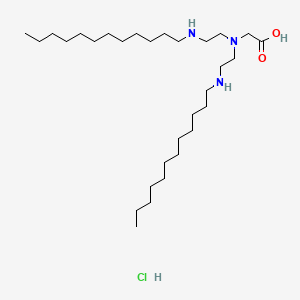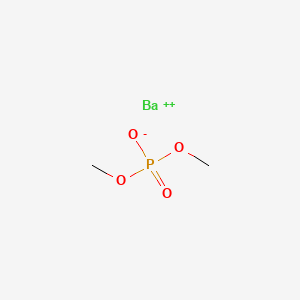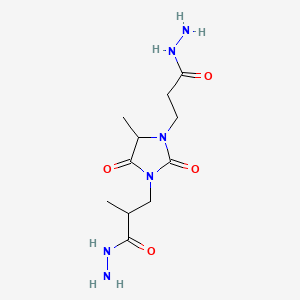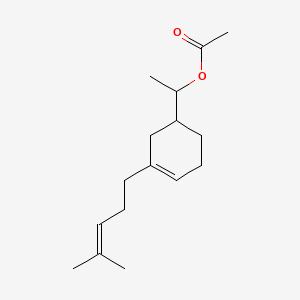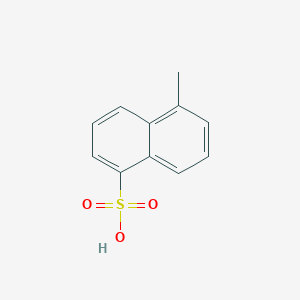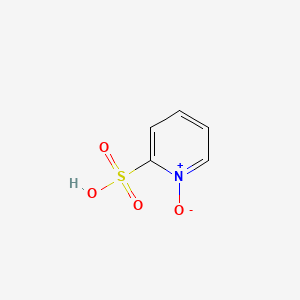
3-Aminopropyl-3-hydroxypropyldimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopropyl-3-hydroxypropyldimethylammonium chloride is a chemical compound with the molecular formula C8H21ClN2O. It is known for its various applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropyl-3-hydroxypropyldimethylammonium chloride typically involves the reaction of 3-aminopropylamine with 3-chloropropanol in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3-Aminopropyl-3-hydroxypropyldimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds .
Scientific Research Applications
3-Aminopropyl-3-hydroxypropyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of cell membranes and protein interactions.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Aminopropyl-3-hydroxypropyldimethylammonium chloride involves its interaction with molecular targets such as proteins and enzymes. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function. This can result in various biological effects, including modulation of enzyme activity and alteration of cell membrane properties .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopropyltriethoxysilane
- 3-Glycidyloxypropyltrimethoxysilane
- (3-Aminopropyl)trimethoxysilane
Uniqueness
Compared to similar compounds, 3-Aminopropyl-3-hydroxypropyldimethylammonium chloride is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in areas such as drug delivery and protein interaction studies .
Properties
CAS No. |
84083-12-5 |
|---|---|
Molecular Formula |
C8H21ClN2O |
Molecular Weight |
196.72 g/mol |
IUPAC Name |
3-aminopropyl-(3-hydroxypropyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C8H21N2O.ClH/c1-10(2,6-3-5-9)7-4-8-11;/h11H,3-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LKXWFUAGRRXOSR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCCN)CCCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




